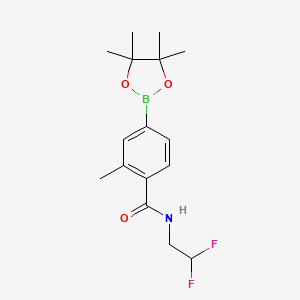
2-Ethynyl-1-isobutoxy-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-1-isobutoxy-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethynyl group, an isobutoxy group, and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1-isobutoxy-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzene and isobutyl alcohol.
Formation of Isobutoxy Group: The isobutoxy group is introduced through an etherification reaction, where isobutyl alcohol reacts with 4-(trifluoromethyl)benzene in the presence of a suitable catalyst.
Introduction of Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, where the isobutoxy-substituted benzene reacts with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynyl-1-isobutoxy-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The trifluoromethyl group can undergo reduction to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
2-Ethynyl-1-isobutoxy-4-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-1-isobutoxy-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethynyl-1-methoxy-4-(trifluoromethyl)benzene: Similar structure but with a methoxy group instead of an isobutoxy group.
2-Ethynyl-1-isobutoxy-4-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
2-Ethynyl-1-isobutoxy-4-(methyl)benzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
2-Ethynyl-1-isobutoxy-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of trifluoromethylation on chemical reactivity and biological activity.
Propriétés
IUPAC Name |
2-ethynyl-1-(2-methylpropoxy)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O/c1-4-10-7-11(13(14,15)16)5-6-12(10)17-8-9(2)3/h1,5-7,9H,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBZIIOSMQYQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(F)(F)F)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














